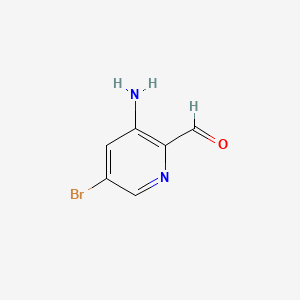

3-Amino-5-bromopicolinaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

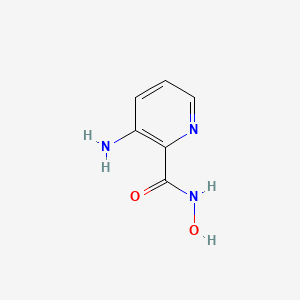

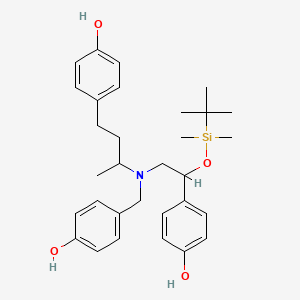

3-Amino-5-bromopicolinaldehyde is a chemical compound with the molecular formula C6H5BrN2O . It is also known as ABPA and is widely used in scientific experiments due to its versatile properties.

Molecular Structure Analysis

The molecular geometry and vibrational frequencies of similar compounds have been calculated using the density functional method B3LYP with various basis sets .Chemical Reactions Analysis

While specific chemical reactions involving 3-Amino-5-bromopicolinaldehyde are not available, amines and carboxylic acids, two widely available functional groups, are classically united through the amide coupling reaction .Physical And Chemical Properties Analysis

The molecular weight of 3-Amino-5-bromopicolinaldehyde is 201.02 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The exact mass is 199.95853 g/mol . Unfortunately, specific information about its appearance, boiling point, melting point, flash point, and density are not available .Aplicaciones Científicas De Investigación

Catalysis in Asymmetric Epoxidation 3-Amino-5-bromopicolinaldehyde and its derivatives serve as precursors in the synthesis of chiral catalysts for asymmetric epoxidation. The condensation of enantiomerically pure dioxanes with bromoethylbenzaldehyde derivatives, akin to 3-amino-5-bromopicolinaldehyde, produces effective asymmetric catalysts, achieving enantiomeric excesses (ees) of up to 71% (Page et al., 2006).

Synthesis of Chelating Ligands The compound plays a role in synthesizing novel chelating ligands through the Friedländer synthesis. Specifically, nitration and subsequent reduction of 3-bromobenzaldehyde yield 5-bromo-2-aminobenzaldehyde, which, similar to 3-amino-5-bromopicolinaldehyde, undergoes condensation to afford bidentate and tridentate 6-bromoquinoline derivatives. These derivatives find applications in forming complex structures with nickel (0) to create biquinolines or undergo Sonogashira reactions to yield 6-alkynyl derivatives (Hu et al., 2003).

Applications in Metal-Organic Frameworks (MOFs) 3-Amino-5-bromopicolinaldehyde derivatives are utilized in developing amino-based MOFs, which act as stable and highly active basic catalysts. These MOFs show excellent catalytic activity in Knoevenagel condensation reactions, demonstrating the potential of incorporating amino functionalities to enhance basic catalytic properties (Gascón et al., 2009).

Synthesis of Heterocyclic Compounds The compound is instrumental in synthesizing heterocyclic compounds through organocatalytic asymmetric heterodomino reactions. These reactions enable the highly diastereoselective synthesis of symmetrical and nonsymmetrical synthons, crucial for the construction of complex organic molecules with potential pharmaceutical applications (Ramachary et al., 2004).

Formation of Schiff Bases 3-Amino-5-bromopicolinaldehyde is utilized in the synthesis of Schiff bases, compounds known for their wide range of applications in coordination chemistry. The Schiff base obtained from 6-bromopicolinaldehyde and 5-bromopyridine-3,4-diamine, for example, showcases the compound's utility in forming structures with potential for further chemical modification and application (Cai, 2011).

Chemical Building Blocks for Pharmaceuticals It serves as a building block for the synthesis of pharmaceuticals and agrochemicals, showcasing its versatility and importance in chemical synthesis. The development of practical and rapid preparation methods for bromopicolinate esters from 3-amino-5-bromopicolinaldehyde derivatives underscores its utility in creating biologically relevant targets (Verdelet et al., 2011).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-amino-5-bromopyridine-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O/c7-4-1-5(8)6(3-10)9-2-4/h1-3H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBGAGUYLIVTKPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)C=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1289168-19-9 |

Source

|

| Record name | 3-Amino-5-bromopyridine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

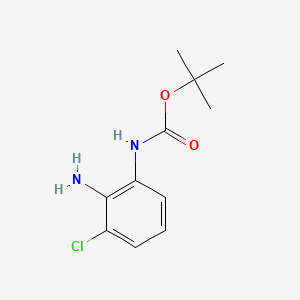

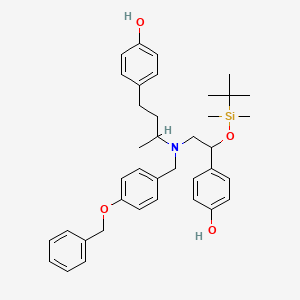

![[2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid](/img/structure/B582091.png)

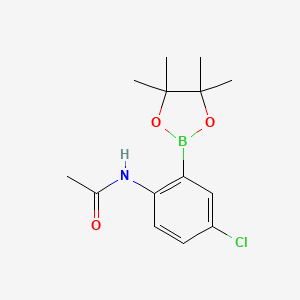

![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 5-acetyloxy-1,3-oxathiolane-2-carboxylate](/img/structure/B582100.png)

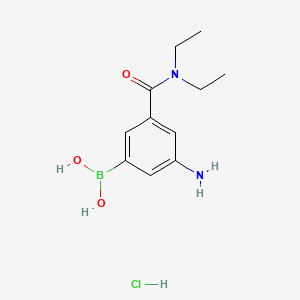

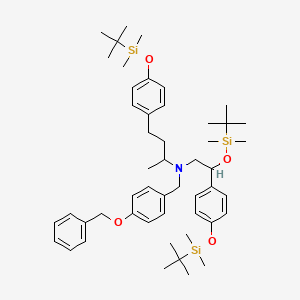

![N-[2-[Tert-butyl(dimethyl)silyl]oxy-2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]ethyl]-4-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]butan-2-amine](/img/structure/B582109.png)